3-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide
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Overview
Description
3-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide is an organic compound with the molecular formula C16H12BrCl2NO It is a brominated benzamide derivative, characterized by the presence of a 2,2-dichlorocyclopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide typically involves the following steps:
Cyclopropanation: The 2,2-dichlorocyclopropyl group can be introduced via a cyclopropanation reaction using dichlorocarbene generated from chloroform and a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction Reactions: Reduction of the amide group to the corresponding amine can be achieved using reducing agents.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination under radical conditions.
Chloroform and Strong Base: Used for generating dichlorocarbene in cyclopropanation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives at the benzylic position.
Reduction Products: Corresponding amines from the reduction of the amide group.
Scientific Research Applications
3-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine and dichlorocyclopropyl groups contribute to its reactivity and binding affinity to biological targets. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide
- 4-Bromo-2-((3,4-dichlorophenylamino)-methyl)-6-methoxy-phenol
Uniqueness
3-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide is unique due to the specific positioning of the bromine and dichlorocyclopropyl groups, which influence its chemical reactivity and biological activity. This distinct structure differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C16H12BrCl2NO |
---|---|
Molecular Weight |
385.1 g/mol |
IUPAC Name |
3-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide |
InChI |
InChI=1S/C16H12BrCl2NO/c17-12-3-1-2-11(8-12)15(21)20-13-6-4-10(5-7-13)14-9-16(14,18)19/h1-8,14H,9H2,(H,20,21) |
InChI Key |
IQSQXKFFXBGTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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